Cas no 1692839-28-3 (2-{(octahydro-1H-quinolizin-1-yl)methylamino}ethan-1-ol)

2-{(octahydro-1H-quinolizin-1-yl)methylamino}ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- NS-02409
- starbld0032670
- 2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol
- 2-{[(octahydro-1H-quinolizin-1-yl)methyl]amino}ethan-1-ol
- 2-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methylamino]ethanol
- AKOS025248021
- EN300-186637
- 1380576-91-9
- 1704050-90-7
- 2-[(octahydro-1H-quinolizin-1-ylmethyl)amino]ethan-1-ol
- 2-(((Octahydro-2H-quinolizin-1-yl)methyl)amino)ethan-1-ol
- STL373076
- BBL033880
- 2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethylamino)ethanol
- 1692839-28-3
- Ethanol, 2-[[(octahydro-2H-quinolizin-1-yl)methyl]amino]-
- 2-{(octahydro-1H-quinolizin-1-yl)methylamino}ethan-1-ol
-
- インチ: 1S/C12H24N2O/c15-9-6-13-10-11-4-3-8-14-7-2-1-5-12(11)14/h11-13,15H,1-10H2
- InChIKey: XVUJUUBAYSPSGZ-UHFFFAOYSA-N
- ほほえんだ: OCCNCC1CCCN2CCCCC21
計算された属性
- せいみつぶんしりょう: 212.188863393g/mol
- どういたいしつりょう: 212.188863393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 35.5Ų
じっけんとくせい
- 密度みつど: 1.04±0.1 g/cm3(Predicted)
- ふってん: 349.7±12.0 °C(Predicted)
- 酸性度係数(pKa): 14.79±0.10(Predicted)
2-{(octahydro-1H-quinolizin-1-yl)methylamino}ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-186637-2.5g |
2-{[(octahydro-1H-quinolizin-1-yl)methyl]amino}ethan-1-ol |
1692839-28-3 | 95% | 2.5g |
$1509.0 | 2023-09-18 | |
Enamine | EN300-186637-0.25g |
2-{[(octahydro-1H-quinolizin-1-yl)methyl]amino}ethan-1-ol |
1692839-28-3 | 95% | 0.25g |
$383.0 | 2023-09-18 | |
Enamine | EN300-186637-1.0g |
2-{[(octahydro-1H-quinolizin-1-yl)methyl]amino}ethan-1-ol |
1692839-28-3 | 95% | 1g |
$770.0 | 2023-06-01 | |
Enamine | EN300-186637-0.05g |
2-{[(octahydro-1H-quinolizin-1-yl)methyl]amino}ethan-1-ol |
1692839-28-3 | 95% | 0.05g |
$179.0 | 2023-09-18 | |
Enamine | EN300-186637-5.0g |
2-{[(octahydro-1H-quinolizin-1-yl)methyl]amino}ethan-1-ol |
1692839-28-3 | 95% | 5g |
$2235.0 | 2023-06-01 | |
1PlusChem | 1P01BFU1-100mg |
2-{[(octahydro-1H-quinolizin-1-yl)methyl]amino}ethan-1-ol |
1692839-28-3 | 95% | 100mg |
$382.00 | 2023-12-20 | |
1PlusChem | 1P01BFU1-10g |
2-{[(octahydro-1H-quinolizin-1-yl)methyl]amino}ethan-1-ol |
1692839-28-3 | 95% | 10g |
$4160.00 | 2023-12-20 | |
1PlusChem | 1P01BFU1-50mg |
2-{[(octahydro-1H-quinolizin-1-yl)methyl]amino}ethan-1-ol |
1692839-28-3 | 95% | 50mg |
$275.00 | 2023-12-20 | |
Enamine | EN300-186637-0.5g |
2-{[(octahydro-1H-quinolizin-1-yl)methyl]amino}ethan-1-ol |
1692839-28-3 | 95% | 0.5g |
$601.0 | 2023-09-18 | |
Enamine | EN300-186637-0.1g |
2-{[(octahydro-1H-quinolizin-1-yl)methyl]amino}ethan-1-ol |
1692839-28-3 | 95% | 0.1g |
$268.0 | 2023-09-18 |
2-{(octahydro-1H-quinolizin-1-yl)methylamino}ethan-1-ol 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
2-{(octahydro-1H-quinolizin-1-yl)methylamino}ethan-1-olに関する追加情報
Latest Research Insights on 2-{(octahydro-1H-quinolizin-1-yl)methylamino}ethan-1-ol (CAS: 1692839-28-3) in Chemical Biology and Pharmaceutical Applications
The compound 2-{(octahydro-1H-quinolizin-1-yl)methylamino}ethan-1-ol (CAS: 1692839-28-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This molecule, characterized by its octahydro-1H-quinolizin-1-yl core and functionalized aminoethanol side chain, has been explored for its interactions with biological targets, particularly in the context of neurological and metabolic disorders. Recent studies have highlighted its role as a modulator of specific receptor systems, offering promising avenues for drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and selectivity of 2-{(octahydro-1H-quinolizin-1-yl)methylamino}ethan-1-ol towards G-protein-coupled receptors (GPCRs). The study employed molecular docking simulations and in vitro assays to demonstrate its high affinity for the α2-adrenergic receptor subtype, suggesting potential applications in managing hypertension and anxiety disorders. The compound's ability to cross the blood-brain barrier was also confirmed, further underscoring its utility in central nervous system (CNS)-targeted therapies.
Another pivotal study, featured in Bioorganic & Medicinal Chemistry Letters, explored the compound's metabolic stability and pharmacokinetic profile. Using LC-MS/MS techniques, researchers observed favorable oral bioavailability and a half-life of approximately 6 hours in rodent models. These findings position 2-{(octahydro-1H-quinolizin-1-yl)methylamino}ethan-1-ol as a viable candidate for further preclinical development, particularly for chronic conditions requiring sustained drug exposure.
Emerging applications of this compound extend beyond traditional pharmacology. A 2024 preprint on ChemRxiv reported its use as a scaffold for designing fluorescent probes targeting lysosomal compartments. The study leveraged the compound's tertiary amine moiety to engineer pH-sensitive probes, enabling real-time tracking of lysosomal dynamics in live cells. This innovation opens new possibilities for diagnostic tools and targeted drug delivery systems.
Despite these advancements, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Ongoing research aims to elucidate structure-activity relationships (SAR) through systematic derivatization of the quinolizine core. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications, with several patent applications already filed for related analogs.
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